5-Methylfuran-2-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives like 5-Methylfuran-2-carbonyl chloride can be achieved from biomass-derived precursors. Dutta, Wu, and Mascal (2015) have shown that acid chloride derivatives of furan-2-carboxylic acid can be produced in high yield through the treatment of precursor aldehydes with tert-butyl hypochlorite, a reagent prepared from commercial bleach and tert-butanol (Dutta, Wu, & Mascal, 2015).
Molecular Structure Analysis
The molecular structure of furan derivatives, including 5-Methylfuran-2-carbonyl chloride, often involves complex interactions and configurations. Saalfrank et al. (1991) have provided insights into the crystal and molecular structure of related furan compounds, which contribute to understanding the structure of 5-Methylfuran-2-carbonyl chloride (Saalfrank et al., 1991).
Chemical Reactions and Properties
Furan derivatives, including 5-Methylfuran-2-carbonyl chloride, are known for their reactivity in various chemical reactions. Sayahi et al. (2015) described the multi-component synthesis of highly functionalized furan compounds, indicating the versatile reactivity of furan-2-carbonyl chlorides in organic synthesis (Sayahi et al., 2015).
Scientific Research Applications
Atmospheric Chemistry : Research by Villanueva et al. (2009) studied the atmospheric degradation of alkylfurans with chlorine atoms, including derivatives of furan. The study identified primary products from the addition reaction channel, such as 4-oxo-2-pentenoyl chloride and formaldehyde, which are relevant to understanding atmospheric reactions of compounds like 5-Methylfuran-2-carbonyl chloride (Villanueva et al., 2009).
Production from Biomass Derivatives : Dutta, Wu, and Mascal (2015) discussed the production of acid chloride derivatives from biomass-derived compounds, highlighting the potential of 5-Methylfuran-2-carbonyl chloride in the synthesis of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Polymer Science : A study by Gandini and Martínez (2007) on the cationic polymerization of 2-alkenylfurans, including 2-isopropenyl-5-methylfuran, sheds light on the potential use of 5-Methylfuran-2-carbonyl chloride in polymerization reactions (Gandini & Martínez, 2007).
Catalytic Processes : Jin et al. (2020) researched the catalytic dimerization of bio-based 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane, indicating the relevance of 5-Methylfuran-2-carbonyl chloride in catalytic processes for creating renewable energy sources (Jin et al., 2020).
Hydrogenation Studies : Research by Shuikin et al. (1963) on the hydrogenation of 2-acetyl-5-methylfuran offers insights into the chemical behavior of furan derivatives, which may include 5-Methylfuran-2-carbonyl chloride (Shuikin, Bel'skii, Vasilevskaya, & Shostakovskii, 1963).
Combustion and Emission Characteristics : Wei et al. (2014) investigated the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel, which relates to the potential use of 5-Methylfuran-2-carbonyl chloride in fuel applications (Wei et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-methylfuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUVZFDEVKNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374943 | |
Record name | 5-Methylfuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfuran-2-carbonyl chloride | |
CAS RN |
14003-11-3 | |
Record name | 5-Methylfuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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